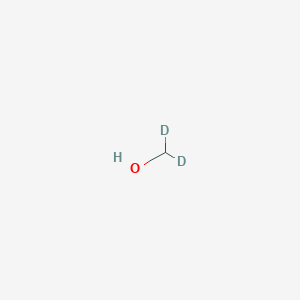

Dideuterio-hydroxy-methane

描述

Synthesis Analysis

The synthesis of dideuterio-hydroxy-methane derivatives and similar compounds involves intricate mechanisms, often catalyzed by enzymes or metal complexes. For instance, the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus (Bath) catalyzes the hydroxylation of ethane, retaining the configuration at the carbon center attacked, suggesting a non-radical mechanism for the hydroxylation chemistry mediated by this enzyme (Yu et al., 2003). Similarly, molecular orbital analysis of C-H bond activation in methane hydroxylation by non-heme diiron enzymes indicates a complex interplay of electron transfers and structural distortions at the diiron core (Baik et al., 2002).

Molecular Structure Analysis

The molecular structure of dideuterio-hydroxy-methane and its derivatives, especially when catalyzed by enzymes or metal complexes, reveals significant insights into the hydroxylation process. The studies involve analyzing the electronic structures of key species in the hydroxylation process, demonstrating how methane approaches and reacts at the active sites of catalysts (Baik et al., 2002).

Chemical Reactions and Properties

The hydroxylation reactions of methane to form hydroxylated derivatives involve detailed mechanisms where enzymes or metal complexes play crucial roles. For example, the reactivity and mechanism of hydroxylation catalyzed by methane monooxygenase (MMO) are extensively studied, showing the conversion of methane to methanol through a complex process involving multiple steps and electron transfers (Basch et al., 1999).

科研应用

Methane as a Resource: Potential of Methanotrophs

Methanotrophs, bacteria that use methane as their carbon source, offer a range of biotechnological applications. These include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites like methanol and formaldehyde, lipids for biodiesel, vitamins, and more. Genetic engineering of methanotrophs could expand their utility in producing novel compounds, highlighting methane's potential beyond energy use (Strong, Xie, & Clarke, 2015).

Homogeneous Functionalization of Methane

Transforming methane into functionalized products, such as liquid fuels and chemicals, remains a significant chemical challenge. Research has focused on homogeneous systems for methane conversion, grouping efforts based on practicality and mechanistic insights. Despite advances, further development in catalytic systems that can efficiently use oxygen is necessary to make this process commercially viable (Gunsalus et al., 2017).

Methane and Climate Change

Methane emissions from natural systems could increase with climate change, creating a positive feedback loop that exacerbates global warming. Understanding the microbial, physical, and geochemical processes that contribute to methane emissions is crucial for predicting and mitigating future climate impacts. Wetlands are identified as a significant source of methane, with potential for increased emissions from other sources like permafrost and marine systems over time (Dean et al., 2018).

Advanced Materials for Methane Storage

Research on materials such as activated carbon and metal-organic frameworks (MOFs) for methane storage emphasizes the importance of structural parameters and adsorption capacities. These materials could pave the way for more efficient methane storage solutions, crucial for utilizing natural gas as a more transportable energy source (Policicchio et al., 2017).

Biomimetic Approaches to Methane Oxidation

Exploring nature-inspired approaches to methane oxidation can lead to novel pathways for converting methane into more valuable compounds. Mimicking natural processes could transform chemical production, addressing material, energetic, and environmental challenges (Shilov & Shteinman, 2012).

未来方向

性质

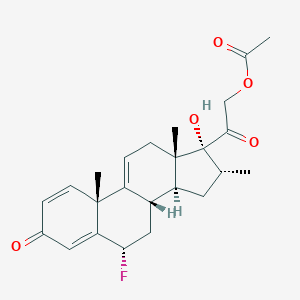

IUPAC Name |

dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

34.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dideuterio-hydroxy-methane | |

CAS RN |

28563-35-1 | |

| Record name | 28563-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)